1-(Boc-amino)-3-fluorocyclobutane-1-methanol
Overview
Description
1-(Boc-amino)-3-fluorocyclobutane-1-methanol is a compound that features a tert-butoxycarbonyl (Boc) protected amino group, a fluorine atom, and a cyclobutane ring The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes
Mechanism of Action
Target of Action
The primary target of 1-(Boc-amino)-3-fluorocyclobutane-1-methanol is the amine group . The Boc group, or tert-butyl carbamates, is a protective group used in organic synthesis . It is used to protect amine groups during chemical reactions, preventing them from unwanted reactions .
Mode of Action
The compound interacts with its targets through a process known as Boc protection . This involves the reaction of the amine group with a base and the anhydride Boc2O under either aqueous or anhydrous conditions . The Boc group is stable towards most nucleophiles and bases . This allows for an orthogonal protection strategy using a base-labile protection group .
Biochemical Pathways
The Boc protection process affects the biochemical pathways involving the amine group. The Boc group prevents the amine from participating in other reactions, allowing for selective reactions to occur . This can influence a wide range of biochemical pathways, particularly in the synthesis of complex organic molecules .
Pharmacokinetics
The pharmacokinetics of this compound are largely determined by the properties of the Boc group. The Boc group is stable under a wide range of conditions, which can influence the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound . .
Result of Action
The result of the Boc protection process is the formation of a Boc-protected amine . This compound is stable under a wide range of conditions and can participate in further reactions without the amine group being affected . The Boc group can be removed under acidic conditions, allowing the amine group to participate in subsequent reactions .
Action Environment
The action of this compound is influenced by the environmental conditions. The Boc protection process can be conducted under either aqueous or anhydrous conditions . The stability of the Boc group allows it to withstand a wide range of environmental conditions, making it a versatile protective group in organic synthesis .
Preparation Methods
The synthesis of 1-(Boc-amino)-3-fluorocyclobutane-1-methanol typically involves the protection of the amino group with a Boc group, followed by the introduction of the fluorine atom and the cyclobutane ring. The general synthetic route includes:
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or pyridine.
Formation of the Cyclobutane Ring: The cyclobutane ring can be formed through various cyclization reactions, often involving the use of strong bases or catalysts.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under appropriate conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on cost-effectiveness, yield, and purity.
Chemical Reactions Analysis
1-(Boc-amino)-3-fluorocyclobutane-1-methanol undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Boc-amino)-3-fluorocyclobutane-1-methanol has several applications in scientific research:
Comparison with Similar Compounds
1-(Boc-amino)-3-fluorocyclobutane-1-methanol can be compared with other similar compounds, such as:
1-(Boc-amino)cyclopropanecarboxylic acid: This compound features a cyclopropane ring instead of a cyclobutane ring and is used in similar synthetic applications.
1-(Boc-amino)-2-fluorocyclopentane-1-methanol: This compound has a cyclopentane ring and a fluorine atom, offering different steric and electronic properties.
Properties
IUPAC Name |
tert-butyl N-[3-fluoro-1-(hydroxymethyl)cyclobutyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18FNO3/c1-9(2,3)15-8(14)12-10(6-13)4-7(11)5-10/h7,13H,4-6H2,1-3H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLIXJRTXFCDVNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC(C1)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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